Monocerin

Catalog No.
S592166
CAS No.
30270-60-1
M.F
C16H20O6
M. Wt
308.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monocerin

CAS Number

30270-60-1

Product Name

Monocerin

IUPAC Name

(2S,3aR,9bR)-6-hydroxy-7,8-dimethoxy-2-propyl-2,3,3a,9b-tetrahydrofuro[3,2-c]isochromen-5-one

Molecular Formula

C16H20O6

Molecular Weight

308.33 g/mol

InChI

InChI=1S/C16H20O6/c1-4-5-8-6-11-14(21-8)9-7-10(19-2)15(20-3)13(17)12(9)16(18)22-11/h7-8,11,14,17H,4-6H2,1-3H3/t8-,11+,14+/m0/s1

InChI Key

VAYQNUBOZLPGDH-OLXJLDBKSA-N

SMILES

Array

Synonyms

monocerin

Canonical SMILES

CCCC1CC2C(O1)C3=CC(=C(C(=C3C(=O)O2)O)OC)OC

Isomeric SMILES

CCC[C@H]1C[C@@H]2[C@H](O1)C3=CC(=C(C(=C3C(=O)O2)O)OC)OC

Monocerin is a hydroxybenzoic acid. It has a role as a metabolite.
Monocerin has been reported in Exserohilum holmii, Exserohilum monoceras, and other organisms with data available.
structure in first source

Monocerin (CAS: 30270-60-1) is a naturally occurring dihydroisocoumarin and polyketide metabolite characterized by its unique cis-fused furobenzopyranone core [1]. Originally isolated from fungal species such as Exserohilum turcicum and Microdochium bolleyi, it serves as a critical, high-value reference standard and synthetic precursor in industrial and academic laboratories [2]. Procurement of this specific compound is driven by its established baseline metrics in phytotoxicity assays, its utility as a highly active scaffold for antimalarial drug design, and its distinct non-toxic proliferation-enhancing profile in mammalian endothelial cells, making it a versatile asset across agrochemical and biomedical workflows[1].

Substituting Monocerin with crude fungal extracts or generic allelopathic standards like benzoxazolin-2(3H)-one (BOA) severely compromises assay reproducibility and sensitivity [1]. Crude fungal extracts contain co-metabolites such as 12-hydroxymonocerin or ring-opened fusarentins, which introduce confounding variables in structural-activity relationship (SAR) studies and downstream synthesis [2]. Furthermore, generic allelopathic standards lack the specific cis-fused furobenzopyranone core required for targeted cell cycle inhibition, resulting in drastically lower potency and requiring unfeasibly high concentrations in bioassay workflows [1]. Procuring high-purity Monocerin ensures precise, reproducible baseline data and provides a reliable starting material for complex scaffold derivatization.

Bioassay Benchmark Suitability (Phytotoxicity)

In standardized seedling root inhibition assays, Monocerin demonstrates exceptionally high phytotoxic potency compared to traditional allelopathic benchmarks. While the common standard benzoxazolin-2(3H)-one (BOA) requires millimolar concentrations to achieve a 50% inhibitory effect, Monocerin achieves the same inhibition at just 10 μM [1].

Evidence DimensionRoot growth inhibition (IC50)
Target Compound Data10 μM
Comparator Or BaselineBenzoxazolin-2(3H)-one (BOA) standard (1.7 - 3.7 mM)
Quantified Difference170 to 370-fold higher potency for Monocerin
ConditionsEchinochloa crus-galli seedling root assay

Establishes Monocerin as a superior, high-sensitivity positive control for agricultural chemical screening compared to traditional allelopathic standards.

Precursor Suitability for Antimalarial Scaffold Design

Monocerin serves as an optimal structural starting point for antimalarial drug development due to its strong baseline efficacy against resistant strains. When tested against the multi-drug-resistant K1 strain of Plasmodium falciparum, Monocerin exhibited a sub-micromolar IC50, significantly outperforming its naturally occurring hydroxylated analog, 11-hydroxymonocerin [1].

Evidence DimensionAntiplasmodial IC50 (K1 resistant strain)
Target Compound Data0.68 μM
Comparator Or Baseline11-hydroxymonocerin (7.70 μM)
Quantified Difference>11-fold higher potency for the unmodified Monocerin core
ConditionsPlasmodium falciparum in vitro assay

Proves the unmodified Monocerin core is the optimal starting material for synthesizing libraries against multidrug-resistant malaria.

Mammalian Cell Assay Biocompatibility

Unlike many fungal polyketides that exhibit broad cytotoxicity, Monocerin displays a unique biocompatibility profile in mammalian endothelial cells. At a concentration of 0.15 mM, it significantly increases the proliferation index of human umbilical vein endothelial cells (HUVECs) without inducing cellular senescence or apoptosis [1].

Evidence DimensionEndothelial cell proliferation index
Target Compound Data1.38-fold increase at 0.15 mM
Comparator Or BaselineUntreated control (1.0-fold baseline)
Quantified Difference+38% proliferation without senescence induction
ConditionsHuman umbilical vein endothelial cells (HUVECs) at 24 hours

Ensures researchers procuring this compound for eukaryotic cell studies will not encounter the baseline cytotoxicity common in other fungal secondary metabolites.

High-Sensitivity Bioherbicide Screening

Monocerin is the preferred positive control in seedling root inhibition assays. Its exceptional potency—over 100 times greater than traditional standards like BOA—allows for highly sensitive detection of allelopathic or phytotoxic activity in agricultural chemical development [1].

Antimalarial Drug Scaffold Synthesis

Due to its sub-micromolar efficacy against the multidrug-resistant K1 strain of Plasmodium falciparum, pure Monocerin is utilized as the primary structural precursor for developing next-generation antimalarial libraries, outperforming hydroxylated analogs[2].

Endothelial Cell Proliferation Assays

In regenerative medicine research, Monocerin is procured to stimulate human umbilical vein endothelial cell (HUVEC) proliferation. Its lack of cytotoxicity and senescence induction at millimolar concentrations makes it a superior reagent for in vitro vascular modeling compared to broader, more toxic fungal metabolites [3].

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

308.12598835 Da

Monoisotopic Mass

308.12598835 Da

Heavy Atom Count

22

UNII

G7C424U3DJ

Other CAS

30270-60-1

Wikipedia

Monocerin

Dates

Last modified: 08-15-2023
Chen, Huiqin; Aktas, Nihal; Konuklugil, Belma; Mándi, Attila; Daletos, Georgios; Lin, Wenhan; Dai, Haofu; Kurtán, Tibor; Proksch, Peter; A new fusarielin analogue from Penicillium sp. isolated from the Mediterranean sponge Ircinia oros, Tetrahedron Letters, 5639, 5317-5320. DOI:10.1016/j.tetlet.2015.07.072

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